Ethanamine, 2-(4-(1,2-diphenylethenyl)phenoxy)-N,N-diethyl-, 2-hydroxy-1,2,3-propanetricarboxylate
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Overview
Description
1-p-(beta-(Diethylaminoethoxy)-phenyl)-1,2-diphenyl ethylene citrate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-p-(beta-(Diethylaminoethoxy)-phenyl)-1,2-diphenyl ethylene citrate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the diethylaminoethoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-p-(beta-(Diethylaminoethoxy)-phenyl)-1,2-diphenyl ethylene citrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
1-p-(beta-(Diethylaminoethoxy)-phenyl)-1,2-diphenyl ethylene citrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-p-(beta-(Diethylaminoethoxy)-phenyl)-1,2-diphenyl ethylene citrate involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis and as a precursor for various compounds.
Tetrasodium EDTA: A chelating agent used to bind metal ions in various applications.
Uniqueness
1-p-(beta-(Diethylaminoethoxy)-phenyl)-1,2-diphenyl ethylene citrate is unique due to its specific structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
40297-42-5 |
---|---|
Molecular Formula |
C32H37NO8 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18,21H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-21+; |
InChI Key |
BVSZYRIHSSLOKJ-HCPJHKKFSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Related CAS |
19957-52-9 (Parent) |
Origin of Product |
United States |
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